

Application Notes & Protocol: Norfloxacin

Dissolution Testing

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Compound Focus: Norfloxacin

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1. Objective To provide a standardized methodology for the in vitro dissolution testing of **Norfloxacin** tablets, in accordance with United States Pharmacopeia (USP) guidelines, ensuring consistent and reliable assessment of drug product quality and performance.

2. Scope This protocol applies to the quality control and development of **Norfloxacin** immediate-release tablet formulations.

3. Principle The dissolution test measures the rate and extent of **norfloxacin** release from its solid dosage form under specified conditions. For immediate-release tablets, the test ensures that a sufficient amount of the drug is released within a defined timeframe, which is critical for its therapeutic efficacy.

4. Materials and Equipment

- **Apparatus:** USP Apparatus II (Paddle) [1].
- **Dissolution Test Medium:** Acetate buffer, pH 4.0 [2] [1]. The volume is typically 750 mL to 900 mL for official methods [3].
- **Temperature:** 37.0 ± 0.5 °C [2] [1].
- **Paddle Speed:** 50 rpm [2] [1].
- **Standard and Sample Preparation:** **Norfloxacin** USP Reference Standard and test tablet formulations.

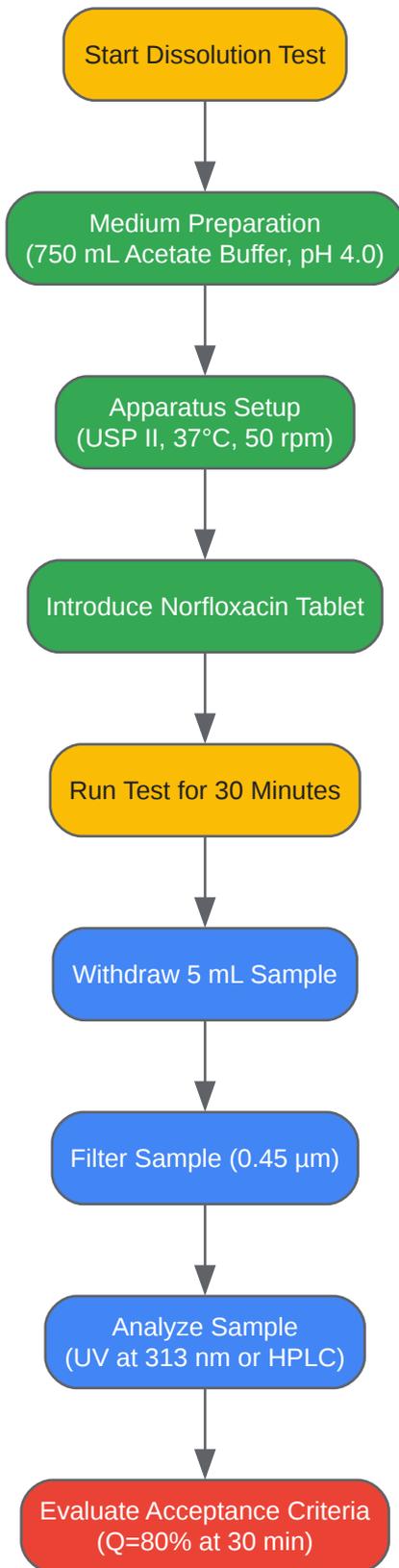
5. Experimental Procedure

Protocol 1: Standard USP Method for Immediate-Release Tablets

This is the primary method derived from recent pharmacopeial studies [1].

- **Medium Preparation:** Prepare 750 mL of acetate buffer, pH 4.0. Degas the medium prior to use.
- **Apparatus Setup:** Place the medium in the vessel and allow it to equilibrate to 37.0 ± 0.5 °C. Set the paddle speed to 50 rpm.
- **Introduction of Sample:** Carefully place one **norfloxacin** tablet in each vessel, ensuring it sinks to the bottom. Begin the test immediately.
- **Sampling:** Withdraw a 5 mL aliquot of the dissolution medium at the specified time point (t=30 minutes). Replace with an equal volume of fresh, pre-warmed medium to maintain a constant volume.
- **Filtration:** Filter the withdrawn sample immediately using a suitable filter (e.g., 0.45 µm porosity).
- **Analysis:** Analyze the filtered sample using a validated UV-Vis Spectrophotometer at a wavelength of 313 nm [2] or by HPLC with detection at 272 nm [4].

The following workflow summarizes the key stages of the testing process:



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Protocol 2: Alternative Method for Specialized Studies

For studies requiring smaller medium volumes, such as drug-interaction experiments, the following validated method can be employed [3].

- **Medium Volume:** Use 100 mL of acetate buffer, pH 4.0.
- **Apparatus and Conditions:** Use USP Apparatus II (Paddle) at 37 °C and 50 rpm.
- **Sampling and Analysis:** Follow the same sampling, filtration, and analytical procedures outlined in Protocol 1.

Data Analysis and Acceptance Criteria

For each formulation, calculate the cumulative percentage of **norfloxacin** released at the specified time point. The acceptance criteria for immediate-release tablets, as per USP, is that **not less than 80% (Q) of the labeled amount of norfloxacin should be dissolved within 30 minutes** [1].

The table below summarizes the key parameters for the two dissolution methods:

Parameter	Protocol 1: Standard USP Method [1]	Protocol 2: Low Volume Method [3]
Apparatus	USP II (Paddle)	USP II (Paddle)
Medium	Acetate buffer, pH 4.0	Acetate buffer, pH 4.0
Volume	750 mL	100 mL
Temperature	37 ± 0.5 °C	37 °C
Speed	50 rpm	50 rpm
Sampling Time	30 minutes	As required by study design
Acceptance Criteria	NLT 80% in 30 minutes	Not specified (for research use)
Analysis	UV-Vis (313 nm) or HPLC	UV-Vis or HPLC

Important Considerations for Researchers

- **Formulation Impact:** The choice of excipients and the manufacturing process can significantly affect dissolution. Studies show that batch-to-batch variability in the raw material's particle size can influence compaction and drug release [2]. Furthermore, extended-release formulations based on hydrophilic polymers like HPMC or PEO require a different, longer dissolution test to characterize the release profile, which can last up to 12 hours or more [4].
- **Stability and Photodegradation: Norfloxacin** is susceptible to photodegradation [4]. It is recommended to protect samples from light during analysis and storage. Film-coating of tablets is an effective strategy to prevent photodegradation in finished products [4].
- **Quality Surveillance:** Recent studies on marketed **norfloxacin** tablets indicate that while most brands comply with pharmacopeial standards for weight, hardness, and assay, a significant number (2 out of 9 in one study) may fail the dissolution test [1]. This highlights the critical importance of rigorous in-house dissolution testing during formulation development and quality control.

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